molecular formula C15H21NO4 B374500 Propyl 4-[(butoxycarbonyl)amino]benzoate

Propyl 4-[(butoxycarbonyl)amino]benzoate

Cat. No.: B374500
M. Wt: 279.33g/mol
InChI Key: QFXKEONBLIHIES-UHFFFAOYSA-N
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Description

Propyl 4-[(butoxycarbonyl)amino]benzoate is a synthetic benzoic acid derivative featuring a propyl ester group at the carboxylic acid position and a para-substituted (butoxycarbonyl)amino (-NHCOOC₄H₉) moiety. The butoxycarbonyl (BOC) group serves as a protective agent for the amine, enhancing stability during synthesis or transport while enabling controlled release under acidic conditions .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33g/mol

IUPAC Name

propyl 4-(butoxycarbonylamino)benzoate

InChI

InChI=1S/C15H21NO4/c1-3-5-11-20-15(18)16-13-8-6-12(7-9-13)14(17)19-10-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,18)

InChI Key

QFXKEONBLIHIES-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C(=O)OCCC

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C(=O)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two structurally related analogs: Propyl 4-Hydroxybenzoate (Propyl Paraben) and 4-{3-[4-(Butoxycarbonyl)Amino]Phenoxy}propyl-Benzamidine Derivatives (as described in ). Key differences include:

Property Propyl 4-[(Butoxycarbonyl)Amino]Benzoate Propyl 4-Hydroxybenzoate (Propyl Paraben) Benzamidine Derivative ()
Molecular Formula C₁₄H₁₉NO₄ (inferred) C₁₀H₁₂O₃ Not explicitly provided
Molecular Weight ~265.31 g/mol (calculated) 180.21 g/mol Likely >400 g/mol (fluorinated chains inferred)
Functional Groups Propyl ester, BOC-protected amine Propyl ester, phenolic hydroxyl Benzamidine core, BOC-protected amine
Key Substituent -NHCOOC₄H₉ -OH -NHCOOC₄H₉ (similar BOC protection)

Physicochemical Properties

  • Solubility: The BOC-protected amine and butoxy chain in this compound increase lipophilicity compared to Propyl Paraben, reducing water solubility but enhancing lipid membrane permeability . Propyl Paraben’s hydroxyl group allows moderate water solubility (0.4 g/L at 25°C), critical for its role as a preservative in aqueous formulations .
  • Stability :

    • The BOC group in the target compound confers stability under basic conditions but cleaves under acidic environments, suggesting utility as a pH-sensitive prodrug. Propyl Paraben, lacking a protective group, is stable across a wider pH range but susceptible to oxidation .

Research Findings and Trends

  • Prodrug Potential: The BOC group’s acid-labile nature aligns with trends in targeted drug delivery, as seen in MCHR1 antagonists (), where protective groups modulate in vivo release .
  • Synthetic Utility : highlights BOC’s role in stabilizing amines during multi-step syntheses, a strategy applicable to the target compound’s design .

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